molecular formula C12H23NO B6109730 N-cycloheptyl-2,2-dimethylpropanamide

N-cycloheptyl-2,2-dimethylpropanamide

Cat. No.: B6109730
M. Wt: 197.32 g/mol
InChI Key: SPAXLNXWCWXFRP-UHFFFAOYSA-N
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Description

N-Cycloheptyl-2,2-dimethylpropanamide is a tertiary amide derivative characterized by a cycloheptylamine group attached to a 2,2-dimethylpropanamide backbone. These analogs exhibit diverse biological activities, including enzyme inhibition (e.g., 11β-HSD1, CYP26) and antiproliferative effects, and vary in physicochemical properties based on substituent modifications .

The cycloheptyl group distinguishes this compound from analogs with smaller cycloalkyl (e.g., cyclopropyl) or aromatic substituents. Its larger, aliphatic ring may influence solubility, metabolic stability, and steric interactions in biological systems.

Properties

IUPAC Name

N-cycloheptyl-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-12(2,3)11(14)13-10-8-6-4-5-7-9-10/h10H,4-9H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAXLNXWCWXFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-2,2-dimethylpropanamide typically involves the reaction of cycloheptylamine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cycloheptylamine+2,2-Dimethylpropanoyl chlorideThis compound+HCl\text{Cycloheptylamine} + \text{2,2-Dimethylpropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} Cycloheptylamine+2,2-Dimethylpropanoyl chloride→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents such as dichloromethane or toluene to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: N-cycloheptyl-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-cycloheptyl-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its amide functionality.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-cycloheptyl-2,2-dimethylpropanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cycloheptyl group provides hydrophobic interactions that can affect the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Molecular Weight (g/mol) Key Features Reference
N-Cyclopropyl-2,2-dimethylpropanamide Cyclopropyl 155.22 Low synthetic yield (6.5%); used in 11β-HSD1 inhibitor synthesis
N-Benzyl-2,2-dimethylpropanamide Benzyl 191.26 High yield (79%); synthesized via metal-catalyzed amidation in DMSO at 70°C
N-(2-Hydroxyethyl)-2,2-dimethylpropanamide 2-Hydroxyethyl 145.20 Hydrophilic due to -OH group; SMILES: CC(C)(C)C(=O)NCCO
N1-Benzyl-3-chloro-2,2-dimethylpropanamide Benzyl + Cl at C3 225.71 Irritant (Xi hazard); halogen enhances reactivity
N-Benzyl-3-(4-chlorophenyl)-3-hydroxy-... Benzyl + 4-Cl-C₆H₄ + hydroxyl 347.83 Antiproliferative activity against HeLa cells; evaluated as CYP26 inhibitor
2-Amino-N-cyclohexyl-N-ethyl-... HCl Cyclohexyl + ethyl + amino 248.79 Hydrochloride salt improves solubility; intermediate in drug synthesis

Key Observations :

  • Substituent Size and Polarity : The cycloheptyl group in the target compound likely reduces water solubility compared to smaller substituents (e.g., cyclopropyl) or polar groups (e.g., hydroxyethyl) .
  • Synthetic Accessibility : N-Benzyl derivatives are synthesized in higher yields (~79%) under mild conditions, while cyclopropyl analogs require complex salt-forming steps with lower yields (6.5%) .
  • Biological Activity : Aromatic and halogenated analogs (e.g., N-benzyl-3-chloro derivatives) show enhanced bioactivity but may introduce toxicity risks (e.g., irritancy) .

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